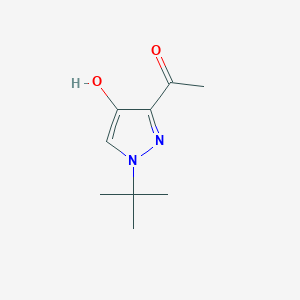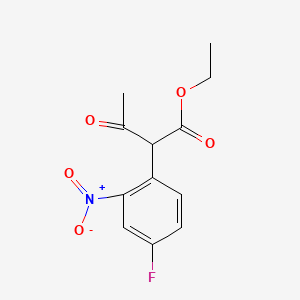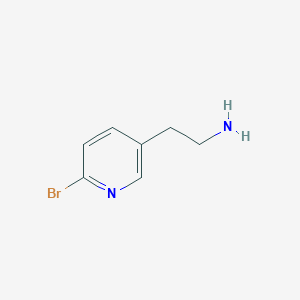
2-甲氧基乙酸3-哌啶酯盐酸盐
描述
3-Piperidinyl 2-methoxyacetate hydrochloride, also known as 2-methoxyacetic acid 3-piperidin-1-yl ester hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C8H16ClNO3 and an average mass of 209.671 Da .
Molecular Structure Analysis
The molecular structure of 3-Piperidinyl 2-methoxyacetate hydrochloride consists of 8 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The exact details of the molecular structure are not available in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Piperidinyl 2-methoxyacetate hydrochloride are not explicitly mentioned in the retrieved sources. It has a molecular weight of 209.67 .科学研究应用
生物活性哌啶的合成
哌啶类化合物在制药行业中至关重要,是各种药物的构建单元。 化合物“2-甲氧基乙酸3-哌啶酯盐酸盐”在合成取代哌啶中起着重要作用,取代哌啶存在于二十多个药物类别中 。这些衍生物因其广泛的生物活性而具有重要意义。
抗癌药物的开发
哌啶衍生物,包括从“2-甲氧基乙酸3-哌啶酯盐酸盐”合成的那些,在抗癌研究中显示出希望。 它们对体外和体内各种癌症类型表现出抗增殖和抗转移作用 。这突出了该化合物在开发新的癌症疗法方面的潜力。
抗菌和抗真菌应用
哌啶衍生物的抗菌和抗真菌特性使“2-甲氧基乙酸3-哌啶酯盐酸盐”成为该研究领域的宝贵化合物。 它可以导致针对耐药细菌和真菌菌株引起的感染的新疗法的开发 。
神经保护和抗阿尔茨海默病研究
来自“2-甲氧基乙酸3-哌啶酯盐酸盐”的化合物正在探索其神经保护特性。 它们在治疗阿尔茨海默病等神经退行性疾病方面具有潜力,为治疗干预提供了新的途径 。
镇痛和抗炎特性
哌啶衍生物的镇痛和抗炎作用已得到充分证明。 “2-甲氧基乙酸3-哌啶酯盐酸盐”可用于合成缓解疼痛和减少炎症的化合物,为疼痛管理领域做出贡献 。
抗精神病和抗抑郁作用
对哌啶衍生物的抗精神病和抗抑郁作用的研究正在进行中。 “2-甲氧基乙酸3-哌啶酯盐酸盐”可能在创造治疗精神疾病的新方法方面发挥作用,改善受影响者的生活质量 。
未来方向
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Piperidinyl 2-methoxyacetate hydrochloride, is an important task of modern organic chemistry . The potential applications of this compound in various fields make it a promising area for future research.
作用机制
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For instance, the 3-Piperidinyl Pyridine derivative mentioned earlier inhibits CH24H, thereby affecting the metabolism of cholesterol in the brain .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives would depend on their specific targets. In the case of CH24H inhibitors, they would impact the pathway of cholesterol metabolism in the brain .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its specific target and mode of action. For CH24H inhibitors, one potential effect could be a change in brain cholesterol homeostasis .
生化分析
Biochemical Properties
3-Piperidinyl 2-methoxyacetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes can lead to the formation of methoxyacetic acid and piperidine derivatives, which can further participate in metabolic processes. Additionally, 3-Piperidinyl 2-methoxyacetate hydrochloride may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-Piperidinyl 2-methoxyacetate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses. Furthermore, 3-Piperidinyl 2-methoxyacetate hydrochloride can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Piperidinyl 2-methoxyacetate hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing the hydrolysis of substrate molecules. Additionally, 3-Piperidinyl 2-methoxyacetate hydrochloride can modulate gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Piperidinyl 2-methoxyacetate hydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that 3-Piperidinyl 2-methoxyacetate hydrochloride can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-Piperidinyl 2-methoxyacetate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
3-Piperidinyl 2-methoxyacetate hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by esterases to produce methoxyacetic acid and piperidine derivatives, which can further participate in metabolic reactions. The involvement of 3-Piperidinyl 2-methoxyacetate hydrochloride in these pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 3-Piperidinyl 2-methoxyacetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with transporters and binding proteins can affect its localization and accumulation within cells, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Piperidinyl 2-methoxyacetate hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of 3-Piperidinyl 2-methoxyacetate hydrochloride can influence its interactions with biomolecules and its overall impact on cellular function .
属性
IUPAC Name |
piperidin-3-yl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRWGOFGLLUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


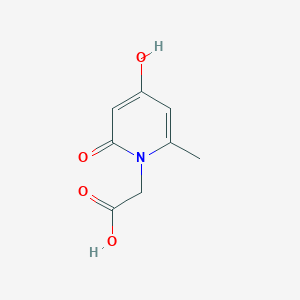
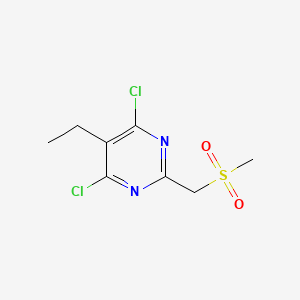
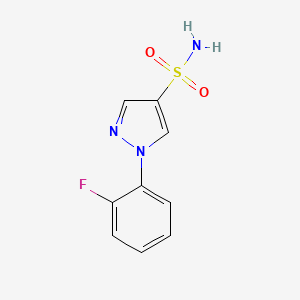
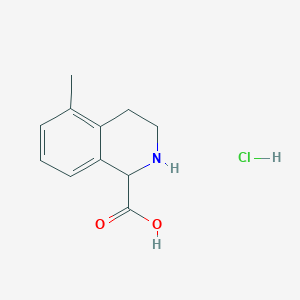
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)

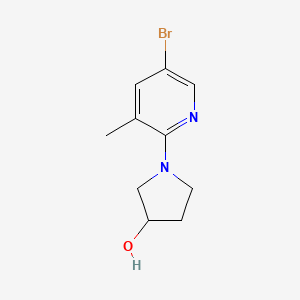
![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)

